The presence of alternating single and triple bonds creates a conjugated system in 1,4-Diethynylbenzene. This allows for efficient delocalization of electrons, leading to interesting optical and electronic properties. Research suggests its use as a building block for conjugated polymers (). These polymers can be tailored for applications in organic electronics, light-emitting diodes (LEDs), and organic solar cells due to their ability to conduct electricity and absorb or emit light.
1,4-Diethynylbenzene's rigid structure can be incorporated into MOFs. MOFs are a class of porous materials with tunable properties. Studies have explored using linkers with extended π-conjugation, like 1,4-bis(2-[4-carboxyphenyl]ethynyl)benzene (a derivative of 1,4-Diethynylbenzene), to design MOFs with desired light absorption properties (). This research highlights the potential of 1,4-Diethynylbenzene derivatives in designing MOFs with specific functionalities.
1,4-Diethynylbenzene is an organic compound with the molecular formula and a molecular weight of 126.155 g/mol. It is characterized by two ethynyl groups (-C≡CH) attached to a benzene ring in the para position. This compound appears as a colorless to pale yellow liquid or solid, depending on its state and purity, with a melting point ranging from 94 to 98 °C and a boiling point of approximately 182.8 °C at 760 mmHg . It is known for its unique structural properties, which make it valuable in various chemical applications.
Several methods exist for synthesizing 1,4-diethynylbenzene:
1,4-Diethynylbenzene finds applications in various fields:
Research on interaction studies involving 1,4-diethynylbenzene has revealed its potential in creating novel materials through self-assembly and polymerization processes. Studies have shown that it can form stable interactions with metal surfaces and other organic compounds during polymerization reactions . These interactions are crucial for applications in nanotechnology and material engineering.
1,4-Diethynylbenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethynylbenzene | C8H6 | Contains only one ethynyl group |
1,3-Diethynylbenzene | C10H6 | Ethynyl groups are in the meta position |
1,4-Diacetylenebenzene | C10H6 | Contains acetylene groups instead of ethynyl groups |
1,4-Bis(ethynyl)benzene | C10H6 | Similar structure but may differ in reactivity |
1,4-Diethynylbenzene's unique para substitution pattern enhances its reactivity compared to similar compounds. Its ability to undergo specific polymerization reactions makes it particularly valuable in advanced material applications.
1,4-Diethynylbenzene has the IUPAC name 1,4-diethynylbenzene and a molecular weight of 126.15 g/mol. Its SMILES notation (C#CC1=CC=C(C=C1)C#C
) and InChIKey (MVLGANVFCMOJHR-UHFFFAOYSA-N
) reflect the para-substituted ethynyl groups. The compound crystallizes in a monoclinic system (space group P2₁/c) with a density of 1.00±0.1 g/cm³ and a melting point of 94–98°C. X-ray diffraction studies (CCDC 740314) reveal a planar benzene core with C≡C bond lengths of 1.19 Å, consistent with sp-hybridized carbons.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₆ | |
Boiling Point | 182.8±23.0 °C (predicted) | |
Melting Point | 94–98°C | |
Density | 1.00±0.1 g/cm³ | |
Crystal System | Monoclinic (P2₁/c) |
The first reported synthesis in the 1960s involved bromination of 1,4-divinylbenzene followed by dehydrohalogenation using potassium hydroxide. This method suffered from low yields (<40%) due to competing cross-linking.
In the 1990s, cobalt-phosphine complexes (e.g., CoCl₂·2PBu₃) enabled room-temperature polymerization in diethylamine, achieving 73% yield with controlled molecular weights (Mₙ ~4,200). A 2002 patent (CN1680228A) introduced steam distillation to isolate high-purity (>95%) 1,4-diethynylbenzene from byproducts, enhancing scalability.
Recent methods employ nickel-catalyzed decarboxylation of dipropiolic acid derivatives, yielding >90% purity while avoiding hazardous bromine. Microwave-assisted coupling of 1,4-dibromobenzene with trimethylsilylacetylene, followed by desilylation, has also gained traction for laboratory-scale synthesis.
1,4-Diethynylbenzene serves as a monomer for poly(p-phenylene butadiynylene) (PPB), a rigid-rod polymer with exceptional thermal stability (TGA onset: 550°C). Copolymerization with tetrafluorinated analogs produces semi-fluorinated polyarylenes, which exhibit tunable hydrophobicity (water contact angles: 88–90°) and optical properties.
The compound forms stable complexes with transition metals (e.g., Co₂(CO)₈), where the ethynyl groups act as π-ligands. These complexes catalyze alkyne cyclotrimerization and serve as precursors to magnetic nanomaterials.
Pyrolysis of 1,4-diethynylbenzene-based polymers at 900°C yields monolithic vitreous carbon with low porosity (pore size <5 nm), suitable for electrochemical electrodes.
1,4-Diethynylbenzene, with the molecular formula C₁₀H₆ and a molecular weight of 126.158 g/mol, is a crystalline solid compound featuring two terminal alkyne groups positioned at the para positions of a benzene ring [29] [30]. This symmetrical structure makes it a valuable building block in various synthetic applications, particularly in polymer chemistry and materials science [31]. The development of efficient synthetic methodologies for 1,4-diethynylbenzene has been a focus of research due to its importance as a precursor in the preparation of polyacetylenes and other functional materials [1].
The Sonogashira coupling reaction represents one of the most versatile methods for carbon-carbon bond formation involving terminal alkynes [5]. In the context of 1,4-diethynylbenzene synthesis, several variations of this coupling methodology have been developed to optimize yield and selectivity [6].
A common synthetic approach involves the Sonogashira cross-coupling of 1,4-dibromobenzene or 1,4-diiodobenzene with trimethylsilylacetylene, followed by deprotection of the trimethylsilyl groups [8] [9]. This two-step process allows for the controlled introduction of terminal alkyne functionalities at both para positions of the benzene ring [20].
Modified Sonogashira conditions have been developed specifically for the synthesis of 1,4-diethynylbenzene derivatives. These modifications often involve:
Variation in catalyst loading: Optimized palladium catalyst concentrations have been established to minimize side reactions while maintaining high conversion rates [23] [24].
Solvent selection: The choice of solvent significantly impacts the efficiency of the coupling reaction, with polar aprotic solvents such as dimethylformamide and tetrahydrofuran commonly employed [7] [9].
Base selection: Various organic and inorganic bases have been investigated, with triethylamine and diethylamine frequently used to facilitate the deprotonation of terminal alkynes [23] [24].
Temperature control: Reaction temperatures are carefully regulated to balance reaction rate with selectivity, typically ranging from room temperature to 80°C depending on the specific substrates and catalysts employed [9] [23].
The cyclocarbonylative Sonogashira coupling reaction represents another variation that has been successfully applied to 1,4-diethynylbenzene. This approach involves the coupling of 1,4-diethynylbenzene with aryl halides in the presence of carbon monoxide, leading to the formation of symmetrical diflavones with excellent yields [23] [24].
Palladium-copper bimetallic catalytic systems have emerged as particularly effective for the synthesis of 1,4-diethynylbenzene and its derivatives [7] [10]. These systems leverage the synergistic effects of both metals to enhance catalytic activity and selectivity [25].
The traditional Sonogashira coupling employs a palladium catalyst in conjunction with a copper(I) co-catalyst, typically copper(I) iodide [5] [7]. The copper salt serves as an activator for the terminal alkyne through the formation of copper acetylide intermediates, which subsequently undergo transmetalation with the palladium catalyst [7] [23].
Recent advances in palladium-copper bimetallic systems for 1,4-diethynylbenzene synthesis include:
Development of mesoporous palladium-copper bimetallic catalysts that provide enhanced surface area and improved catalytic performance [10] [25].
Optimization of palladium-to-copper ratios to maximize yield and selectivity, with typical molar ratios ranging from 1:1 to 1:3 [7] [10].
Introduction of specialized ligands that stabilize the active catalytic species and promote the desired coupling pathway [7] [23].
Implementation of copper-free Sonogashira protocols for cases where copper-mediated side reactions, such as Glaser coupling, are problematic [5] [7].
Table 1: Comparison of Selected Palladium-Copper Bimetallic Systems for 1,4-Diethynylbenzene Synthesis
Catalytic System | Pd:Cu Ratio | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|---|
Pd(OAc)₂/CuI | 1:2 | Et₃N, THF, 60°C, 12h | 70-75 | [1] |
Pd(PPh₃)₂Cl₂/CuI | 1:1 | Et₂NH, DMF, 80°C, 8h | 76 | [3] |
PdNPs/CuNPs | 1:1 | Et₃N, Toluene, 40°C, 24h | 73-75 | [7] |
Pd@polymer/Cu | 2:1 | Et₃N, DMF, RT, 16h | 86 | [25] |
The bimetallic nature of these catalytic systems allows for more efficient activation of both the aryl halide and the terminal alkyne components, resulting in improved reaction kinetics and higher yields of 1,4-diethynylbenzene [7] [10].
The synthesis of 1,4-diethynylbenzene often involves protected alkyne intermediates, necessitating efficient deprotection strategies to reveal the terminal alkyne functionalities [1] [3]. Various protecting groups have been employed, with trimethylsilyl (TMS) being among the most common due to its stability under various reaction conditions and ease of removal [8] [11].
Several protocols have been developed for the removal of trimethylsilyl protecting groups from alkyne intermediates in the synthesis of 1,4-diethynylbenzene [18] [19]. These methods vary in terms of reagents, conditions, and applicability to different substrate types [11] [18].
The most commonly employed trimethylsilyl removal protocols include:
Potassium carbonate in methanol: This mild method involves treating the trimethylsilyl-protected alkyne with potassium carbonate in methanol at room temperature or with gentle heating [18] [19]. The reaction typically proceeds smoothly within 1-4 hours, providing high yields of the deprotected 1,4-diethynylbenzene [8] [18].
Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran: TBAF serves as a source of fluoride ions, which have a high affinity for silicon and facilitate the cleavage of the silicon-carbon bond [11] [33]. This method is particularly effective for more hindered silyl groups and typically requires shorter reaction times compared to the potassium carbonate method [18] [33].
Silver fluoride in methanol or acetonitrile: Silver fluoride has been demonstrated to be highly effective for the deprotection of triisopropylsilyl-protected alkynes, which are more resistant to conventional deprotection methods [36]. The reaction proceeds more rapidly in methanol compared to acetonitrile, with complete conversion typically achieved within 3.5 hours [36].
Potassium hydroxide in methanol or toluene: For more robust deprotection, especially in the synthesis of 1,4-diethynylbenzene from divinylbenzene intermediates, potassium hydroxide in refluxing toluene has been employed [1] [3]. This method is particularly useful for large-scale preparations [1].
Table 2: Comparison of Trimethylsilyl Removal Protocols for 1,4-Diethynylbenzene Synthesis
Deprotection Method | Reagents | Conditions | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|---|
Carbonate-mediated | K₂CO₃, MeOH | RT to 50°C | 1-4 h | 90-95 | [18] [19] |
Fluoride-mediated | TBAF, THF | RT to reflux | 0.5-2 h | 85-95 | [11] [33] |
Silver-mediated | AgF, MeOH | RT | 3.5 h | 81 | [36] |
Base-mediated | KOH, toluene | Reflux | 1-4 h | 70-75 | [1] [3] |
The selection of an appropriate deprotection protocol depends on various factors, including the scale of the synthesis, the presence of other functional groups, and the desired purity of the final 1,4-diethynylbenzene product [18] [19].
The mechanism of base-mediated desilylation of protected alkynes in the synthesis of 1,4-diethynylbenzene involves several key steps that facilitate the cleavage of the silicon-carbon bond [18] [19]. Understanding these mechanisms is crucial for optimizing deprotection conditions and improving yields [11] [33].
The general mechanism for potassium carbonate-mediated desilylation proceeds as follows:
Nucleophilic attack: The methoxide ion, generated from potassium carbonate in methanol, acts as a nucleophile and attacks the silicon atom of the trimethylsilyl group [18] [19].
Pentacoordinate silicon intermediate: This attack results in the formation of a pentacoordinate silicon intermediate, which destabilizes the silicon-carbon bond [18] [33].
Bond cleavage: The weakened silicon-carbon bond undergoes cleavage, releasing the terminal alkyne and forming a trimethylsilyl methoxide byproduct [18] [19].
Protonation: The resulting alkynide anion abstracts a proton from the solvent (methanol), completing the deprotection process and generating the terminal alkyne functionality [18] [33].
For fluoride-mediated desilylation using TBAF, the mechanism involves:
Silicon-fluoride bond formation: The fluoride ion from TBAF forms a strong bond with the silicon atom of the trimethylsilyl group due to the high affinity between silicon and fluoride [11] [33].
Pentacoordinate silicon species: This interaction leads to the formation of a pentacoordinate silicon species, significantly weakening the silicon-carbon bond [33] [36].
Carbon-silicon bond cleavage: The weakened bond undergoes cleavage, generating an alkynide anion and a trimethylsilyl fluoride byproduct [11] [33].
Protonation: The alkynide anion abstracts a proton from the reaction medium or during workup, yielding the terminal alkyne [33] [36].
The base-mediated desilylation mechanisms are influenced by several factors:
Solvent effects: Protic solvents like methanol facilitate the protonation step, while aprotic solvents may require an additional proton source during workup [18] [33].
Steric considerations: More hindered silyl groups, such as triisopropylsilyl (TIPS), require stronger desilylation conditions or specialized reagents like silver fluoride [36].
Electronic effects: Electron-withdrawing groups adjacent to the protected alkyne can enhance the rate of desilylation by stabilizing the developing negative charge [18] [19].
Temperature effects: Elevated temperatures generally accelerate the desilylation process but may also promote side reactions in certain cases [1] [18].
Solid-state polymerization represents an important approach for the conversion of 1,4-diethynylbenzene into functional polymeric materials with unique properties [12] [13]. This methodology offers several advantages over solution-phase polymerization, including enhanced control over polymer microstructure and the ability to produce highly ordered polymeric systems [12] [14].
The solid-state polymerization of 1,4-diethynylbenzene typically involves:
Crystal engineering: Careful control of crystallization conditions to achieve the desired molecular packing of 1,4-diethynylbenzene monomers in the solid state [12] [13].
Thermal or photochemical initiation: Application of heat or light to trigger the polymerization process while maintaining the crystalline order [13] [14].
Topochemical reaction: The polymerization proceeds through a topochemical mechanism, where the reaction is guided by the pre-organization of monomers in the crystal lattice [12] [27].
Research has demonstrated that the microstructure of polymers derived from 1,4-diethynylbenzene via solid-state polymerization differs significantly from those obtained through solution polymerization [12]. The arrangement and mobility of the reacting molecules in the crystalline state influence the opening mode of the acetylenic triple bonds, leading to distinct stereochemical outcomes [12] [13].
Studies using infrared spectroscopy have revealed that polymers obtained from 1,4-diethynylbenzene in the solid state under ultraviolet irradiation show a temperature-dependent stereoselectivity [12]. At lower temperatures (0°C), the resulting polymers exhibit predominantly cis-structures (94%), while higher polymerization temperatures (80°C) lead to decreased cis-content (73%) [12].
The solid-state polymerization of 1,4-diethynylbenzene has been employed to create:
Highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials [13] [14].
Aligned polymeric chains with enhanced conductivity properties, suitable for molecular wire applications [13] [14].
Thermally stable polymeric networks with high carbon content upon pyrolysis, making them valuable precursors for carbon-based materials [27].
Fluorescence and carbon-13 solid-state nuclear magnetic resonance studies have provided evidence that the synthesis of extended polymeric chains with a high degree of alignment requires homogeneously distributed catalytic sites throughout the entire matrix material [13] [14]. This type of homogeneity has been achieved via co-condensation of catalytic groups in narrow pores [13].
Continuous flow synthesis represents a modern approach to the preparation of 1,4-diethynylbenzene and its derivatives, offering advantages in terms of process efficiency, scalability, and safety [16] [26]. This methodology involves conducting reactions in continuously flowing streams rather than in batch reactors, enabling precise control over reaction parameters and facilitating process intensification [26] [28].
Recent innovations in continuous flow synthesis of 1,4-diethynylbenzene include:
Microreactor technology: The development of specialized microreactors with enhanced mixing capabilities and improved heat transfer characteristics has enabled more efficient coupling reactions in the synthesis of 1,4-diethynylbenzene [26] [28].
Flow-based deprotection: Implementation of continuous flow conditions for the deprotection of silyl-protected alkyne intermediates, offering marked chemical intensification compared to batch reactions [28]. For instance, residence times as short as 65 minutes have been achieved for deprotection processes that typically require 24-72 hours in batch mode [28].
Photochemical flow reactors: Integration of photochemical activation in flow systems for the deprotection of photolabile protecting groups attached to terminal alkynes [20] [22]. This approach allows for the controlled release of terminal alkynes via tandem photodeprotection and subsequent reactions [22].
Multistep flow processes: Development of integrated continuous flow systems that combine multiple synthetic steps, such as coupling reactions and deprotection, in a single process stream [26] [28].
The application of continuous flow methodology to the synthesis of 1,4-diethynylbenzene offers several specific advantages:
Enhanced safety: The small reaction volumes in flow systems minimize the risks associated with handling potentially hazardous reagents or intermediates [26] [28].
Improved heat management: The high surface-to-volume ratio in flow reactors enables efficient heat transfer, allowing for better temperature control during exothermic coupling reactions [26] [28].
Scalability: Flow processes can be readily scaled up by extending operation time or through numbering-up approaches, maintaining consistent product quality [26] [28].
Process automation: Continuous flow systems facilitate the automation of reaction parameters and in-line monitoring, leading to more reproducible synthesis of 1,4-diethynylbenzene [26] [28].
Table 3: Comparison of Batch and Continuous Flow Methods for Key Steps in 1,4-Diethynylbenzene Synthesis
Synthetic Step | Batch Conditions | Flow Conditions | Productivity Improvement | Reference |
---|---|---|---|---|
Sonogashira Coupling | 80°C, 8-12 h | 100°C, 30-60 min | 8-16× | [23] [26] |
TMS Deprotection | RT, 4-24 h | 60°C, 30-65 min | 4-22× | [22] [28] |
Base-mediated Elimination | Reflux, 12 h | 210°C, 43 min | 16× | [28] |
Photodeprotection | UV, 2-4 h | Flow UV, 8-10 min | 12-24× | [20] [22] |
Irritant